An In-depth Technical Guide to 3-Amino-1,2,4-benzotriazine-1-N-oxide: Core Properties and Experimental Protocols
An In-depth Technical Guide to 3-Amino-1,2,4-benzotriazine-1-N-oxide: Core Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1,2,4-benzotriazine-1-N-oxide is a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. It is notably recognized as a major metabolite of the hypoxia-activated prodrug, Tirapazamine. This technical guide provides a comprehensive overview of the fundamental properties of 3-amino-1,2,4-benzotriazine-1-N-oxide, including its physicochemical characteristics, and detailed experimental protocols for its synthesis and analysis. The document also explores its role in the metabolic pathway of Tirapazamine, offering insights into its biological significance.
Chemical and Physical Properties
3-Amino-1,2,4-benzotriazine-1-N-oxide is a yellow solid at room temperature. Its core structure consists of a fused benzene and triazine ring system with an amine substituent and an N-oxide group. This unique arrangement of functional groups imparts specific chemical and physical properties that are crucial for its biological activity and application in synthesis.
| Property | Value | Source |
| CAS Number | 5424-06-6 | [1][2] |
| Molecular Formula | C₇H₆N₄O | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| Melting Point | 271°C | [3] |
| Boiling Point | 389.3°C at 760 mmHg (Predicted) | N/A |
| Density | 1.6 g/cm³ (Predicted) | N/A |
| Appearance | Yellow Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |
Synthesis and Purification
The synthesis of 3-amino-1,2,4-benzotriazine-1-N-oxide can be achieved through the reduction of its di-N-oxide precursor, Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide). A common synthetic approach involves the reaction of benzofuroxan with cyanamide.
Experimental Protocol: Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)
Materials:
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Benzofuroxan
-
Cyanamide
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Sodium Hydroxide
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Methanol
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Water
Procedure:
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Dissolve benzofuroxan (0.2 mol) and solid cyanamide (0.6 mol) in a 50% aqueous methanol solution (200 mL) in a 500 mL three-necked flask.[4]
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Stir the mixture and slowly add sodium hydroxide (1.2 mol).[4]
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Heat the reaction mixture in a 60°C water bath.[4]
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Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
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Upon completion, the product, 3-amino-1,2,4-benzotriazine-1,4-dioxide, can be isolated and purified.
Conversion to 3-Amino-1,2,4-benzotriazine-1-N-oxide
The synthesized Tirapazamine can then be subjected to a controlled one-electron reduction to yield 3-amino-1,2,4-benzotriazine-1-N-oxide. This reduction can be achieved using various enzymatic or chemical methods. A key study identifies this compound as a product of the enzymatic reduction of Tirapazamine by xanthine/xanthine oxidase and NADPH:cytochrome P450 oxidoreductase.[5]
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of 3-amino-1,2,4-benzotriazine-1-N-oxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. While specific peak assignments for 3-amino-1,2,4-benzotriazine-1-N-oxide require access to the full experimental data from dedicated research articles, the expected spectra would show characteristic signals for the aromatic protons on the benzotriazine ring system and the amine protons.
Infrared (IR) Spectroscopy
The IR spectrum of 3-amino-1,2,4-benzotriazine-1-N-oxide would exhibit characteristic absorption bands corresponding to the N-H stretching of the amino group, C=N and N=N stretching of the triazine ring, and the N-O stretching of the N-oxide functionality. An FTIR spectrum for this compound is available in public databases.[6]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation of the benzotriazine ring system is expected to result in strong absorption bands in the UV-Vis region. The characterization of this compound as a metabolite of Tirapazamine involved UV-vis spectroscopy.[5]
Biological Significance and Signaling Pathway
3-Amino-1,2,4-benzotriazine-1-N-oxide is a crucial metabolite in the bioactivation of the anticancer agent Tirapazamine. Tirapazamine is selectively toxic to hypoxic (low oxygen) tumor cells.
Metabolic Activation of Tirapazamine
Under hypoxic conditions, intracellular reductases, particularly those in the cell nucleus, catalyze the one-electron reduction of Tirapazamine to a radical anion.[5] This radical can then undergo further transformations, including the formation of 3-amino-1,2,4-benzotriazine-1-N-oxide. The process generates reactive oxygen species that lead to DNA damage and ultimately, cell death.[5] In contrast, under normal oxygen conditions (normoxia), the radical anion is rapidly re-oxidized back to the non-toxic parent compound.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-amino-1,2,4-benzotriazine-1-N-oxide is not widely available, data from closely related compounds, such as 3-amino-7-methyl-1,2,4-benzotriazine-1-oxide, can provide guidance on handling precautions.
Potential Hazards:
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Harmful if swallowed.[7]
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Causes skin irritation.[7]
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Causes serious eye damage.[7]
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May cause respiratory irritation.[7]
Recommended Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a cool, dry, and well-ventilated place.
The following workflow outlines the general safety precautions to be taken when handling this and related compounds.
Conclusion
3-Amino-1,2,4-benzotriazine-1-N-oxide is a compound of significant interest due to its role as a key intermediate in the mechanism of action of the anticancer drug Tirapazamine. Understanding its basic properties, synthesis, and biological context is crucial for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The information and protocols provided in this guide serve as a valuable resource for professionals working with this and related benzotriazine N-oxides. Further research to fully elucidate its spectroscopic properties and reactivity will undoubtedly contribute to the development of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE | 5424-06-6 [chemicalbook.com]
- 3. 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE CAS#: 5424-06-6 [m.chemicalbook.com]
- 4. 3-AMINO-1,2,4-BENZOTRIAZINE-1,4-DIOXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Page loading... [wap.guidechem.com]
